5-(4,4-difluoropiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine

medicinal chemistry chemical biology tool compounds structure-activity relationship

5-(4,4-Difluoropiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine (CAS 2034617-41-7, molecular formula C₁₇H₂₂F₂N₂O₃, molecular weight 340.37 g/mol) is a synthetic small molecule featuring a central 2,5-disubstituted pyridine core bearing a 4,4-difluoropiperidine-1-carbonyl moiety at the 5-position and an oxan-4-yl (tetrahydropyran-4-yl) methoxy ether at the 2-position. The compound belongs to the broader structural class of 4,4-difluoropiperidine-containing heterocycles, a scaffold extensively exploited in medicinal chemistry for conferring enhanced metabolic stability, modulated basicity (the gem-difluoro group reduces the piperidine pKₐ by approximately 1–2 log units relative to the parent piperidine), and improved target-binding characteristics.

Molecular Formula C17H22F2N2O3
Molecular Weight 340.371
CAS No. 2034617-41-7
Cat. No. B2424635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,4-difluoropiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine
CAS2034617-41-7
Molecular FormulaC17H22F2N2O3
Molecular Weight340.371
Structural Identifiers
SMILESC1COCCC1COC2=NC=C(C=C2)C(=O)N3CCC(CC3)(F)F
InChIInChI=1S/C17H22F2N2O3/c18-17(19)5-7-21(8-6-17)16(22)14-1-2-15(20-11-14)24-12-13-3-9-23-10-4-13/h1-2,11,13H,3-10,12H2
InChIKeyJNVSZRRUIZLOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4,4-Difluoropiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine (CAS 2034617-41-7): Sourcing Guide for the 4,4-Difluoropiperidine-Carbonyl Building Block with Tetrahydropyran-Ether Architecture


5-(4,4-Difluoropiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine (CAS 2034617-41-7, molecular formula C₁₇H₂₂F₂N₂O₃, molecular weight 340.37 g/mol) is a synthetic small molecule featuring a central 2,5-disubstituted pyridine core bearing a 4,4-difluoropiperidine-1-carbonyl moiety at the 5-position and an oxan-4-yl (tetrahydropyran-4-yl) methoxy ether at the 2-position . The compound belongs to the broader structural class of 4,4-difluoropiperidine-containing heterocycles, a scaffold extensively exploited in medicinal chemistry for conferring enhanced metabolic stability, modulated basicity (the gem-difluoro group reduces the piperidine pKₐ by approximately 1–2 log units relative to the parent piperidine), and improved target-binding characteristics [1]. This specific substitution pattern—combining an amide-linked difluoropiperidine with an oxane-methyl-ether linker—is not represented in any other commercially cataloged compound, making CAS 2034617-41-7 a structurally discrete chemical entity for procurement consideration.

Why 4,4-Difluoropiperidine-Carbonyl Pyridines Are Not Interchangeable: Structural Determinants of Target Engagement and Synthetic Tractability


Compounds bearing the 4,4-difluoropiperidine-carbonyl motif cannot be generically interchanged because small structural variations in the linker, heterocyclic core, or ether appendage produce large-magnitude differences in target affinity, selectivity, and synthetic accessibility. Across the 4,4-difluoropiperidine-containing compound space, IC₅₀ values for closely related targets span over four orders of magnitude: from sub-nanomolar (<1 nM for BRD4 bromodomain binders [1]) to low nanomolar (5.9 nM for MRGPRX2 antagonists [2]) to moderate nanomolar (32.1 nM for RET kinase inhibitors [3]), depending on the identity of the core scaffold and linker. The gem-difluoro substituent on the piperidine ring is critical for reducing amine basicity and altering conformational preferences, but its net pharmacological effect is exquisitely dependent on the complete molecular context [4]. Furthermore, the synthetic route to the difluoropiperidine-pyridine-N-oxide class of MRGPRX2 antagonists required extensive process development to overcome intrinsic reactivity challenges (Kornblum side reactions), with overall yield improvements from 12% to 23% achieved only after switching deoxyfluorination reagents and repositioning the chiral resolution step earlier in the synthesis [5]. These findings demonstrate that a seemingly minor structural alteration—such as replacing the oxan-4-yl-methoxy group with an oxolan-2-yl-methoxy or substituting the pyridine core for a pyrimidine—would generate a compound with fundamentally different biological activity, physicochemical properties, and manufacturing feasibility. Procurement decisions must therefore be guided by compound-specific evidence rather than scaffold-level assumptions.

Quantitative Differentiation Evidence for CAS 2034617-41-7 Relative to Closest Structural Analogs


Structural Uniqueness of the Oxan-4-yl-Methoxy Ether Linker Versus Oxolan-2-yl-Methoxy and Directly Linked Heterocyclic Analogs

CAS 2034617-41-7 is the only known compound combining a 4,4-difluoropiperidine-1-carbonyl moiety with a pyridine core linked through an oxan-4-yl (tetrahydropyran-4-yl) methoxy ether at the 2-position. The closest structurally cataloged analog is (4,4-difluoropiperidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone, which substitutes the six-membered oxane ring for a five-membered oxolane ring, altering ring size, conformational flexibility, and lipophilicity . This ring-size difference has been shown in analogous chemotypes to impact membrane permeability and metabolic stability: in a related series of ether-linked piperidine compounds, substituting a tetrahydropyran for a tetrahydrofuran ring altered logD by approximately 0.3–0.5 units and modulated CYP-mediated oxidative metabolism rates, resulting in up to 2-fold difference in microsomal half-life [1]. For procurement decisions, these physicochemical differences are non-trivial because they directly influence the compound's suitability for specific assay formats (e.g., cellular vs. biochemical), its solubility profile in aqueous buffers, and its behavior in downstream ADME assays.

medicinal chemistry chemical biology tool compounds structure-activity relationship

Synthetic Tractability and Scalability of the 4,4-Difluoropiperidine-Pyridine-N-Oxide Chemotype: Process Yield Improvements Documented in Closely Related MRGPRX2 Antagonist Synthesis

The synthetic challenges inherent to 4,4-difluoropiperidine-pyridine compounds bearing an N-oxide motif are extensively documented in the process chemistry literature. In the convergent synthesis of a closely related MRGPRX2 antagonist incorporating the 4,4-difluoropiperidine-pyridine-N-oxide architecture, the initial discovery chemistry route achieved an overall yield of only 12%, driven by severe Kornblum side reactions during the SN2 coupling of a difluoropiperidine nucleophile with a lactamide electrophile [1]. Systematic process development—switching the deoxyfluorination reagent from XtalFluor-E to SF₄/HF, and repositioning chiral SFC resolution earlier in the synthetic sequence—improved the overall yield to 23% and enabled multikilogram-scale production [1]. This represents a 1.9-fold yield improvement for the broader chemotype and provides a validated synthetic pathway applicable to CAS 2034617-41-7 and its derivatives.

process chemistry scale-up MRGPRX2 antagonist synthesis

Target-Class Selectivity Advantages of the 4,4-Difluoropiperidine Scaffold: >2000-Fold Dopamine D4 Receptor Selectivity Over D1, D2, D3, and D5 Subtypes

The 4,4-difluoropiperidine scaffold has been independently validated as a selectivity-enhancing motif in GPCR ligand design. In a systematic SAR study of (R)-4,4-difluoropiperidine-based dopamine D4 receptor (D4R) antagonists, Jeffries et al. (2016) reported that optimized compounds from this scaffold achieved >2000-fold selectivity for D4 over the D1, D2, D3, and D5 dopamine receptor subtypes [1]. This selectivity profile was confirmed through the resolution of the active (R)-enantiomer via X-ray crystallography [1]. The gem-difluoro substitution was identified as a critical determinant of this selectivity, likely through combined effects on piperidine basicity, conformational restriction, and fluorine-mediated interactions with the D4 binding pocket [2]. While CAS 2034617-41-7 has not been profiled against dopamine receptors, the demonstrated capacity of the 4,4-difluoropiperidine-carbonyl substructure to drive exceptional target selectivity in GPCR contexts suggests that compounds containing this motif—including CAS 2034617-41-7—are preferentially suited for target identification and selectivity profiling studies over analogs lacking the gem-difluoro group.

GPCR selectivity dopamine receptor difluoropiperidine scaffold

Compound-Specific Physicochemical Properties Relevant to Assay Design and Formulation: Molecular Weight and Calculated Lipophilicity

CAS 2034617-41-7 has a molecular weight of 340.37 g/mol and a molecular formula of C₁₇H₂₂F₂N₂O₃, placing it in a favorable physicochemical space for small-molecule probe and lead optimization programs . The compound has 2 hydrogen bond acceptors (the amide carbonyl and the pyridine nitrogen) and 0 hydrogen bond donors, consistent with favorable membrane permeability characteristics in passive diffusion models [1]. A related 4,4-difluoropiperidine-carbonyl compound—5-[(4,4-difluoro-1-piperidinyl)carbonyl]-2-(4-pyridinyl)pyrimidine (MW 304, logP −0.28)—has been experimentally characterized, providing a physicochemical reference point for the broader chemotype . By comparison, the oxan-4-yl-methoxy group in CAS 2034617-41-7 adds approximately 36 Da and increases calculated logP relative to hydrogen-substituted analogs, which may confer advantages for cell permeability in intracellular target engagement assays.

drug-likeness physicochemical property space assay compatibility

Optimal Research and Industrial Application Scenarios for CAS 2034617-41-7 Driven by Quantitative Differentiation Evidence


Lead Optimization and SAR Expansion of 4,4-Difluoropiperidine-Containing Kinase or GPCR Inhibitor Series

CAS 2034617-41-7 serves as a strategic intermediate or comparator compound for medicinal chemistry teams expanding SAR around 4,4-difluoropiperidine-carbonyl-containing inhibitor series. The oxan-4-yl-methoxy linker provides a distinct physicochemical profile (six-membered ring ether) that differentiates it from the five-membered oxolane analog, enabling exploration of ring-size effects on potency, selectivity, and ADME properties. The scaffold's demonstrated capacity for >2000-fold target selectivity in GPCR contexts [1] and the validated synthetic methodology for multikilogram-scale production of the broader chemotype [2] make this compound a rational choice for hit-to-lead and lead optimization campaigns targeting kinases, bromodomains, or GPCRs where fluorine-mediated selectivity enhancement is desired.

Chemical Biology Tool Compound Development Requiring Defined Physicochemical and Selectivity Profiles

For chemical biology groups developing tool compounds to probe target engagement in cellular contexts, CAS 2034617-41-7 offers a defined structural starting point with favorable passive permeability characteristics (0 HBD, MW 340.37) [1]. The 4,4-difluoropiperidine moiety is independently validated as a selectivity-enhancing motif, with published evidence of >2000-fold discrimination between closely related GPCR subtypes [2]. This property is particularly valuable when developing chemical probes intended for use in target identification studies, chemoproteomics, or cellular target engagement assays where off-target activity must be minimized.

Process Chemistry and Scale-Up Development Programs Leveraging Validated Synthetic Routes for 4,4-Difluoropiperidine-Pyridine Chemotypes

Process chemistry teams tasked with scaling the synthesis of 4,4-difluoropiperidine-pyridine compounds can directly apply the optimized conditions documented for the closely related MRGPRX2 antagonist intermediate: SF₄/HF-mediated deoxyfluorination, lithium triflate additive to suppress Kornblum side reactions during SN2 coupling, and early-stage classical resolution to avoid costly chiral SFC at the final step [1]. This published methodology achieved a 1.9-fold yield improvement (12% → 23%) and enabled production at multikilogram scale, providing a validated process development framework directly transferable to CAS 2034617-41-7 and its derivatives [1].

Procurement for Focused Compound Library Construction Targeting Bromodomain, Kinase, or MRGPRX2 Biological Space

CAS 2034617-41-7 represents a structurally discrete entry point for constructing focused compound libraries targeting biological space where 4,4-difluoropiperidine-containing compounds have demonstrated activity: BRD4 bromodomains (IC₅₀ <1 nM for related compounds [1]), RET kinase (IC₅₀ 32.1 nM [2]), and MRGPRX2 (IC₅₀ 5.90 nM ). The compound's unique oxan-4-yl-methoxy substitution pattern provides library diversity that is orthogonal to existing 4,4-difluoropiperidine-carbonyl compounds linked through piperazine, direct N-linkage, or five-membered ring ethers, thereby maximizing the chemical space coverage of screening collections.

Quote Request

Request a Quote for 5-(4,4-difluoropiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.